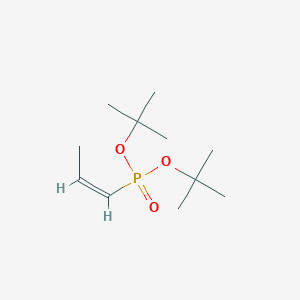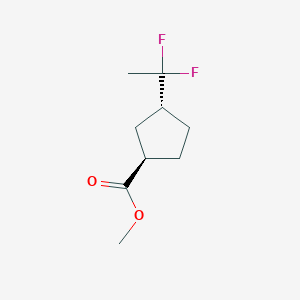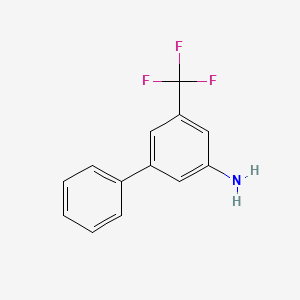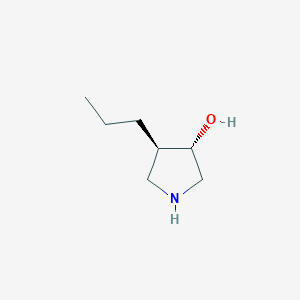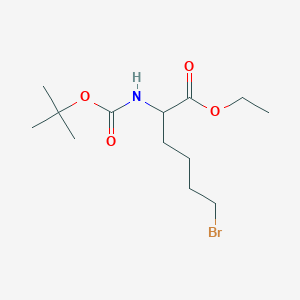
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the following steps:
Bromination: The starting material, 6-aminohexanoic acid, is first brominated to introduce the bromine atom at the 6th position.
Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid, revealing the free amino group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Deprotection: The free amino acid derivative.
Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the bromine atom can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-iodo-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 6-bromo-2-aminohexanoate: Lacks the Boc protecting group.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C13H24BrNO4 |
|---|---|
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
ethyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C13H24BrNO4/c1-5-18-11(16)10(8-6-7-9-14)15-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
BDZXQUICTFUOKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCBr)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13327240.png)
![Tert-butyl 1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13327244.png)
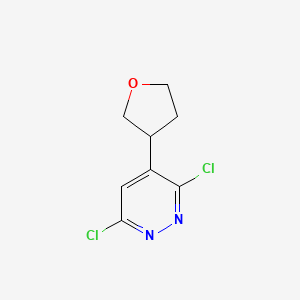
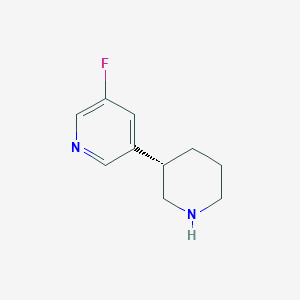
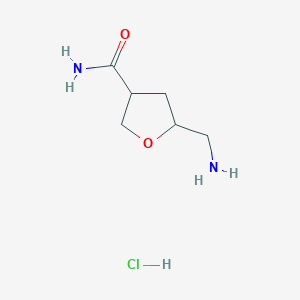
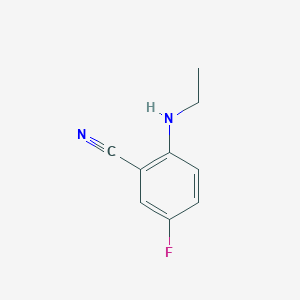
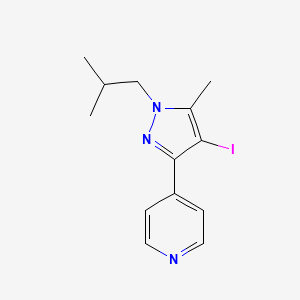

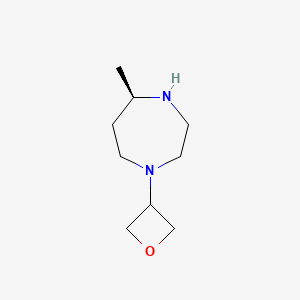
![3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid](/img/structure/B13327306.png)
